

PI-103 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PI-103 Hydrochloride

Cat. No.: B1591684

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **PI-103 Hydrochloride**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This guide details its chemical properties, mechanism of action, and key experimental protocols, offering a valuable resource for studies in cancer research and cell signaling.

Core Compound Specifications

PI-103 Hydrochloride is a synthetic, cell-permeable pyridinylfuranopyrimidine compound. It's crucial to distinguish between the free base and the hydrochloride salt, as they have distinct CAS numbers.



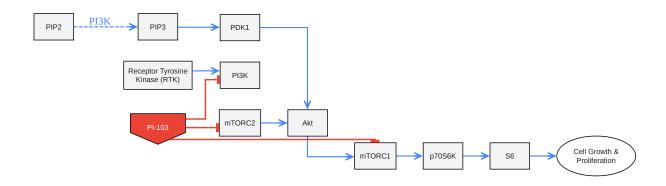
Property	Value	Citation(s)
Product Name	PI-103 Hydrochloride	[1][2][3][4]
CAS Number	371935-79-4 (for Hydrochloride salt)	[1][3][4]
371935-74-9 (for PI-103 free base)	[5]	
Molecular Formula	C19H17CIN4O3	[1][4]
Molecular Weight	384.82 g/mol	[1]
Solubility	Soluble to 20 mM in DMSO	[1]
Storage	Desiccate at +4°C	[1]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

PI-103 is a multi-targeted inhibitor, primarily acting on the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various cancers.[6] It functions as an ATP-competitive inhibitor of Class IA PI3Ks and both mTORC1 and mTORC2 complexes.[6][7] This dual inhibition is significant because targeting only mTORC1 can lead to a feedback activation of PI3K/Akt signaling; PI-103's ability to inhibit both mitigates this effect.[6]

The compound exhibits potent inhibitory activity across several isoforms of the p110 catalytic subunit of PI3K, as well as mTOR.[8] PI-103 has also been shown to inhibit DNA-dependent protein kinase (DNA-PK).[8][9] The downstream effects of this inhibition include the suppression of phosphorylation of key signaling molecules like Akt, GSK3β, p70S6K, and S6 ribosomal protein, ultimately leading to cell cycle arrest, induction of apoptosis, and autophagy in various cancer cell lines.[6][9]





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Figure 1. PI3K/Akt/mTOR signaling pathway with points of inhibition by PI-103.

Experimental Protocols Cell Viability Assay

This protocol outlines a method to assess the effect of PI-103 on cell viability using a lactate dehydrogenase (LDH) cytotoxicity assay.[10][11]

- 1. Cell Culture and Treatment:
- Seed cells (e.g., U87MG glioblastoma cells) in 12-well plates at a density that allows for exponential growth during the experiment.[10][11]
- Culture cells in appropriate media and conditions until they reach the desired confluency.
- Treat the cells with varying concentrations of PI-103 (a common concentration for significant effects is 0.5 μM) or a DMSO vehicle control.[10][11]
- Include a positive control for maximum LDH release by treating a set of cells with 1% Triton X-100 for 30 minutes at 37°C.[11]
- Incubate the plates for a specified duration, for example, 24 hours.[10][11]



2. LDH Activity Measurement:

- Following incubation, collect the cell culture supernatant.
- Quantify the LDH activity in the supernatant using a commercially available cytotoxicity detection kit, following the manufacturer's instructions. This typically involves a colorimetric reaction.[10][11]

3. Data Analysis:

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell death for each treatment group using the following formula:
 where the "Low Control" is the DMSO-treated cells and the "High Control" is the Triton-treated cells.[11]

Western Blot Analysis

This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with PI-103.

- 1. Protein Extraction:
- Culture and treat cells with PI-103 as described in the cell viability assay.
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[12]
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[12][13]
- Scrape the cells and collect the lysate in microcentrifuge tubes.[12]
- Incubate the lysates on ice, followed by centrifugation to pellet cell debris.[12]
- Collect the supernatant containing the total protein.[12]
- 2. Protein Quantification:

Foundational & Exploratory





- Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[13]
- Normalize the protein concentrations to ensure equal loading for each sample.[12]
- 3. SDS-PAGE and Protein Transfer:
- Prepare protein samples by adding Laemmli sample buffer and heating.[12]
- Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel.[12]
- Separate the proteins by electrophoresis.[12]
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
- 4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[13]
- Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6). Dilute the antibodies according to the manufacturer's recommendations. This is often done overnight at 4°C.[15]
- Wash the membrane multiple times with TBST to remove unbound primary antibodies.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]
- Wash the membrane again with TBST to remove unbound secondary antibodies.[15]
- 5. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.[14]
- Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).[14]



 Analyze the band intensities to determine the relative changes in protein phosphorylation levels.

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